2'-Aminoacetophenone

描述

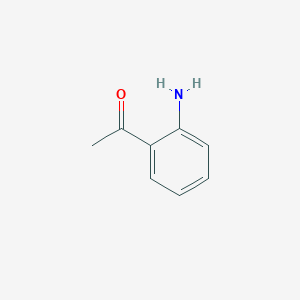

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDQGKWDWVUKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25384-14-9 (hydrochloride) | |

| Record name | o-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4052213 | |

| Record name | 2'-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid | |

| Record name | o-Aminoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | o-Aminoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW OILY LIQUID, YELLOW CRYSTALS | |

CAS No. |

551-93-9, 27941-88-4 | |

| Record name | 2′-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027941884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Aminoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-aminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-AMINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y77091BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 °C | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

o-Aminoacetophenone physical characteristics

An In-depth Technical Guide on the Core Physical Characteristics of o-Aminoacetophenone

Introduction

o-Aminoacetophenone (also known as 2'-Aminoacetophenone or 2-Acetylaniline) is an aromatic organic compound with the chemical formula C₈H₉NO.[1][2] It is structurally defined as an acetophenone molecule with an amino group substituted at the ortho position of the phenyl ring.[3][4] This compound presents as a yellow to yellow-brown liquid and is recognized by its characteristic grape-like odor.[3][4]

In the realm of drug development and research, o-aminoacetophenone serves as a versatile intermediate and building block for the synthesis of various heterocyclic compounds and pharmaceuticals, including quinazolinones and agents with anti-inflammatory and antibacterial properties.[5] It is also identified as a key volatile flavor component in certain foods and a pheromone produced by virgin honeybee queens.[3][4] Furthermore, its presence can be used as a biomarker for detecting Pseudomonas aeruginosa infections.[2][4] This guide provides a detailed overview of its core physical and chemical properties, supported by experimental methodologies and logical workflows relevant to its application.

Physicochemical Properties

The fundamental physical and chemical characteristics of o-Aminoacetophenone are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: General Physical and Chemical Properties of o-Aminoacetophenone

| Property | Value | Source |

| CAS Number | 551-93-9 | [6] |

| Molecular Formula | C₈H₉NO | [1][2] |

| Molar Mass | 135.16 g/mol | [1][2] |

| Appearance | Yellow to yellow-brown liquid | [1][2][3] |

| Odor | Grape-like, sweet, somewhat animal-floral | [3][4] |

| Melting Point | 20 °C (68 °F) | [1][2][7] |

| Boiling Point | 85-90 °C at 0.5 mmHg[1][3][8] | 70-71 °C at 3 torr[1][2] |

| Density | 1.112 g/mL at 25 °C[1][4][8] | 1.117 to 1.120 g/mL at 20 °C[6] |

| Refractive Index (n20/D) | 1.614[1][8] | 1.61400 to 1.61700[6] |

| Vapor Pressure | 0.0258 mmHg at 25 °C[1][2] | 0.009890 mmHg at 25 °C[6] |

| Flash Point | >112 °C (>230 °F)[1][2] | 113 °C (235.4 °F) - closed cup[8] |

| pKa (Predicted) | 2.31 ± 0.10 | [1][2] |

| LogP (o/w) | 1.63 | [1][6] |

| Storage Temperature | 2-8°C, under nitrogen, in tightly sealed containers | [1][6][8] |

Table 2: Solubility Profile of o-Aminoacetophenone

| Solvent | Solubility | Source |

| Water | Practically insoluble; estimated at 3555 mg/L at 25 °C | [5][6] |

| Alcohol (Ethanol) | Soluble | [5][6] |

| Ether | Soluble | [5] |

| Acetone | Soluble | [5] |

| Dichloromethane | Sparingly soluble | [1][2][4] |

| DMSO | Slightly soluble | [1][2][4] |

| Methanol | Slightly soluble | [1][2][4] |

| Fats | Soluble | [5] |

Experimental Protocols

The determination of the physicochemical properties listed above involves standard laboratory techniques. Below are overviews of the methodologies typically employed.

Melting Point Determination

The melting point is determined using a melting point apparatus.

-

Sample Preparation: A small amount of the solid o-Aminoacetophenone (cooled below its 20°C melting point) is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid. For o-Aminoacetophenone, this would require a cooled stage apparatus.

Boiling Point Determination

The boiling point is measured at reduced pressure to prevent decomposition.

-

Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Procedure: The o-Aminoacetophenone sample is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure (e.g., 0.5 mmHg).[1][3] The flask is then heated gently.

-

Measurement: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Density and Refractive Index Measurement

-

Density: A calibrated pycnometer or a digital density meter is used. The instrument is first tared with air and then with deionized water to confirm calibration at a specific temperature (e.g., 25 °C). The density of the o-Aminoacetophenone sample is then measured directly.[1][8]

-

Refractive Index: A few drops of the liquid sample are placed on the prism of a calibrated refractometer (e.g., an Abbé refractometer). The measurement is taken at a specified temperature (typically 20°C) using a specific wavelength of light (usually the sodium D-line, 589 nm).[1][6]

Spectroscopic Analysis

Spectroscopic methods are crucial for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer, often with an ATR (Attenuated Total Reflectance) accessory for liquid samples. The spectrum reveals characteristic absorption bands for the functional groups present, such as the N-H stretches of the amine, the C=O stretch of the ketone, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. This confirms the molecular mass of 135.16 g/mol and provides further structural evidence.[3]

Logical and Experimental Workflows

o-Aminoacetophenone is a key starting material in multi-step organic synthesis and a target analyte in biomarker discovery. The following diagrams illustrate these logical workflows.

Caption: Synthetic pathway from o-Aminoacetophenone to a target API.

Caption: Use of o-Aminoacetophenone as a biomarker for infection.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 2-Aminoacetophenone | 551-93-9 [amp.chemicalbook.com]

- 4. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 5. scent.vn [scent.vn]

- 6. 2-aminoacetophenone, 551-93-9 [thegoodscentscompany.com]

- 7. fishersci.com [fishersci.com]

- 8. 2 -Aminoacetophenone 98 551-93-9 [sigmaaldrich.com]

Spectroscopic Analysis of 2'-Aminoacetophenone: A Technical Guide

This guide provides an in-depth overview of the key spectral data for 2'-Aminoacetophenone (C₈H₉NO), a significant volatile aromatic compound. The information presented is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a consolidated resource for the characterization of this molecule.

Compound Overview

This compound is an aromatic ketone that is a derivative of acetophenone. It is recognized for its characteristic grape-like odor and is a subject of interest in various fields, including flavor and fragrance chemistry, clinical diagnostics as a potential biomarker for Pseudomonas aeruginosa infections, and as a starting material in organic synthesis.[1][2] Accurate spectral analysis is crucial for its identification and quantification.

Spectroscopic Data

The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented was acquired in a chloroform-d (CDCl₃) solvent.[3][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74 | dd | 1H | H-6' |

| 7.28 | ddd | 1H | H-4' |

| 6.70 | dd | 1H | H-3' |

| 6.64 | ddd | 1H | H-5' |

| 6.20 (approx.) | br s | 2H | -NH₂ |

| 2.61 | s | 3H | -CH₃ |

Abbreviations: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=O |

| 151.2 | C-2' |

| 134.4 | C-4' |

| 131.5 | C-6' |

| 118.9 | C-1' |

| 116.8 | C-5' |

| 115.8 | C-3' |

| 28.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum for this compound was obtained from a neat sample in a capillary cell.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 - 3320 | Strong, Broad | N-H stretch (amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| 1640 | Strong | C=O stretch (ketone) |

| 1615, 1580 | Strong, Medium | C=C stretch (aromatic) |

| 1560 | Strong | N-H bend (amine) |

| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented is from electron ionization (EI) mass spectrometry.[6]

| m/z | Relative Intensity (%) | Assignment |

| 135 | 85 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M-CH₃]⁺ |

| 92 | 98 | [M-CH₃CO]⁺ |

| 65 | 45 | [C₅H₅]⁺ |

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. These protocols may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

¹H NMR Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same locked and shimmed sample.

-

Tune the probe to the ¹³C frequency.

-

Set the spectral width to approximately 240 ppm, centered around 120 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[7][8]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C). Integrate the peaks in the ¹H spectrum and identify peak multiplicities.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared salt plates with the sample in the spectrometer's sample holder.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this is typically done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS) system.

-

Ionization: The sample is ionized using Electron Ionization (EI). In this method, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion, and the fragmentation pattern provides structural information.

References

- 1. 2-Aminoacetophenone | 551-93-9 [amp.chemicalbook.com]

- 2. 2 -Aminoacetophenone = 98 551-93-9 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. epfl.ch [epfl.ch]

A Technical Guide to 2'-Aminoacetophenone (2-AA) as a Key Metabolite in Pseudomonas aeruginosa

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and its ability to cause severe nosocomial infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] A key aspect of its pathogenicity is a sophisticated cell-to-cell communication system known as quorum sensing (QS), which coordinates the expression of virulence factors.[1] Central to this network is the volatile metabolite 2'-Aminoacetophenone (2-AA), a molecule responsible for the characteristic grape-like odor of P. aeruginosa cultures.[1][2][3] Once considered merely a metabolic byproduct, 2-AA is now recognized as a critical signaling molecule that modulates virulence, promotes antibiotic tolerance, and orchestrates the pathogen's interaction with the host immune system. This guide provides an in-depth technical overview of the biosynthesis, regulation, biological functions, and analytical methodologies related to 2-AA, highlighting its significance as a potential biomarker and therapeutic target.

Biosynthesis and Regulation of 2-AA

The production of 2-AA in P. aeruginosa is intricately linked to tryptophan catabolism via the kynurenine pathway.[4][5] This pathway serves as the primary source of anthranilate, a crucial precursor for the synthesis of numerous quorum-sensing molecules, including 2-AA.[4][6]

The Kynurenine Pathway for 2-AA Synthesis

The conversion of tryptophan to anthranilate involves a three-step enzymatic cascade:

-

Tryptophan 2,3-dioxygenase (KynA): Initiates the pathway by converting L-tryptophan to N-formylkynurenine.[6]

-

Kynurenine formamidase (KynB): Catalyzes the conversion of N-formylkynurenine to L-kynurenine.[6]

-

Kynureninase (KynU): Cleaves L-kynurenine to produce anthranilate.[6]

Anthranilate is then utilized as a precursor for the synthesis of 2-AA and other critical signaling molecules known as 4-hydroxy-2-alkylquinolines (HAQs), such as PQS (Pseudomonas Quinolone Signal) and its precursor HHQ.[6][7]

Genetic Regulation

The synthesis of 2-AA is tightly controlled by the pqs quorum-sensing system, which is governed by the master transcriptional regulator MvfR (PqsR) .[8][9][10] MvfR, a LysR-type transcriptional regulator, is activated by HAQ signal molecules (HHQ and PQS).[11] Upon activation, MvfR directly induces the transcription of the pqsABCDE operon, which encodes the enzymes responsible for converting anthranilate into HAQs and 2-AA.[8][10][12] Consequently, P. aeruginosa strains with mutations in mvfR or pqsA are deficient in 2-AA production.[8][9][13] The entire MvfR/PQS system is integrated into the broader QS network, being positively regulated by the Las system.[10]

Biological Functions and Role in Virulence

2-AA is a pleiotropic molecule that influences multiple aspects of P. aeruginosa physiology and its interactions with the host.

-

Interspecies Competition: As a volatile organic compound, 2-AA can act as a signaling molecule to other bacterial species. For instance, it has been shown to specifically activate the LuxR quorum-sensing regulator in Vibrio fischeri.[14]

-

Antibiotic Tolerance: 2-AA promotes the formation of antibiotic-tolerant persister cells, which complicates the treatment of chronic infections.[12][15]

-

Host Immune Modulation: 2-AA is a potent immunomodulatory agent. It can dampen inflammatory processes while increasing host survival and pathogen persistence, effectively switching the infection to a chronic mode.[16] In macrophages, 2-AA interferes with autophagy and lipid biosynthesis, which impairs the cell's ability to clear the bacteria.[8][17][18] This is achieved, in part, through epigenetic reprogramming mediated by histone deacetylase 1 (HDAC1).[17]

-

Iron Acquisition: While not a siderophore itself, 2-AA's regulatory network is linked to iron homeostasis. The PQS system, which controls 2-AA, is interconnected with the regulation of iron acquisition systems like pyoverdine and pyochelin, essential for scavenging iron in the iron-limited host environment.[19][20][21]

Quantitative Analysis of 2-AA

The production of 2-AA varies depending on the bacterial strain, growth phase, and culture conditions. Its synthesis typically begins early in the growth cycle, with concentrations peaking as the culture enters the stationary phase.[22][23]

| Parameter | Value / Observation | Strain / Condition | Reference |

| Peak Production Time | ~22 hours post-incubation | P. aeruginosa in Tryptophan Medium | [23] |

| Concentration Decline | Decreased rapidly to 40 µM by 80 hours | P. aeruginosa in Tryptophan Medium | [23] |

| Exogenous Concentration for Effect | 200 µM | Used to restore intracellular bacterial burden in macrophages infected with 2-AA deficient mutants | [8] |

| In Vitro Headspace Conc. | High (millimol/mol range) | 20 clinical isolates on Sheep Blood Agar | [24] |

| Breath Test Sensitivity | 93.8% | CF patients with P. aeruginosa | [24][25] |

| Breath Test Specificity | 69.2% | CF patients with P. aeruginosa | [24][25] |

| Breath Test Median Value | 242 (arbitrary units) | CF patients with P. aeruginosa | [25] |

| Breath Test Control Value | 0 (arbitrary units) | Healthy controls & CF patients w/o P. aeruginosa | [25] |

Table 1: Summary of Quantitative Data for 2-AA in P. aeruginosa.

Methodologies for Studying 2-AA

The detection and quantification of 2-AA from biological samples are crucial for research and diagnostic applications. Several robust methods have been developed for this purpose.[3][26]

Sample Preparation: Extraction of 2-AA from Culture Supernatant

This protocol describes a standard liquid-liquid extraction method suitable for preparing 2-AA for analysis by chromatography or spectroscopy.[22][23]

-

Culture Growth: Grow P. aeruginosa in a suitable liquid medium (e.g., LB or a defined medium supplemented with tryptophan) at 37°C with shaking for 20-24 hours.

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the cell-free supernatant.

-

Alkalinization: Adjust the pH of the supernatant to ~10 to ensure 2-AA is in its non-protonated, more organic-soluble form.

-

Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of an organic solvent, such as diethyl ether or ethyl acetate. Vortex vigorously and allow the phases to separate.

-

Collection of Organic Phase: Carefully collect the upper organic layer containing the extracted 2-AA.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol, acetonitrile) compatible with the subsequent analytical method.

Analytical Technique: LC-MS/MS for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of small molecules like 2-AA from complex biological matrices.

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., C18) is typically used.[27]

-

Mobile Phase: A gradient elution using a mixture of water with an acid (e.g., 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.[27][28]

-

Flow Rate: A typical analytical flow rate is around 0.2-0.5 mL/min.

-

Temperature: The column oven is often maintained at a constant temperature (e.g., 35-40°C) for reproducibility.[29]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode is effective for 2-AA.[29]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific transition minimizes interference from other matrix components.

-

Calibration: A standard curve is generated using known concentrations of a pure 2-AA standard to allow for absolute quantification of the analyte in the unknown samples.

-

Clinical Significance and Drug Development

The crucial role of 2-AA in P. aeruginosa pathogenesis makes it a molecule of significant clinical interest.

-

Biomarker of Infection: As a volatile compound produced specifically and in high quantities by P. aeruginosa, 2-AA is a promising breath biomarker for detecting lung infections in cystic fibrosis patients, potentially allowing for earlier diagnosis and intervention.[24][25]

-

Therapeutic Target: The MvfR regulatory protein is a prime target for the development of anti-virulence drugs. Antagonists that block MvfR activity have been shown to effectively shut down the production of 2-AA and other HAQ virulence factors.[30] This strategy aims to disarm the pathogen rather than kill it, which may reduce the selective pressure for developing antibiotic resistance. Targeting the MvfR-PQS-2-AA axis represents a novel host-directed therapeutic approach against persistent P. aeruginosa infections.[17]

Conclusion

This compound has emerged from being a simple odorous byproduct to a central player in the virulence and host-pathogen interactions of P. aeruginosa. Its biosynthesis via the kynurenine pathway is tightly regulated by the MvfR quorum-sensing system. 2-AA's functions in promoting antibiotic persistence and modulating the host immune response to favor chronic infection underscore its importance in pathogenicity. The development of robust analytical methods for its detection has paved the way for its use as a clinical biomarker. For drug development professionals, the regulatory pathway controlling 2-AA synthesis, particularly the MvfR transcriptional regulator, presents a highly attractive target for novel anti-virulence strategies aimed at mitigating the significant threat posed by P. aeruginosa.

References

- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Use of 2-aminoacetophenone production in identification of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KynR, a Lrp/AsnC-Type Transcriptional Regulator, Directly Controls the Kynurenine Pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan catabolism in Pseudomonas aeruginosa and potential for inter-kingdom relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]

- 12. Revealing the impact of Pseudomonas aeruginosa quorum sensing molecule 2’-aminoacetophenone on the human bronchial-airway epithelium and pulmonary endothelium using a human airway-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quorum-Sensing Signaling Molecule 2-Aminoacetophenone Mediates the Persistence of Pseudomonas aeruginosa in Macrophages by Interference with Autophagy through Epigenetic Regulation of Lipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pseudomonas aeruginosa activates the quorum sensing LuxR response regulator through secretion of 2-aminoacetophenone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Frontiers | Revealing the impact of Pseudomonas aeruginosa quorum sensing molecule 2’-aminoacetophenone on the human bronchial-airway epithelium and pulmonary endothelium using a human airway-on-a-chip [frontiersin.org]

- 16. The quorum sensing volatile molecule 2-amino acetophenon modulates host immune responses in a manner that promotes life with unwanted guests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quorum-Sensing Signaling Molecule 2-Aminoacetophenone Mediates the Persistence of Pseudomonas aeruginosa in Macrophages by Interference with Autophagy through Epigenetic Regulation of Lipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pseudomonas aeruginosa Uses Multiple Pathways To Acquire Iron during Chronic Infection in Cystic Fibrosis Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Pseudomonas aeruginosa adapts its iron uptake strategies in function of the type of infections [frontiersin.org]

- 21. frontiersin.org [frontiersin.org]

- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 23. journals.asm.org [journals.asm.org]

- 24. 2-Aminoacetophenone as a potential breath biomarker for Pseudomonas aeruginosa in the cystic fibrosis lung - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Research Portal [ourarchive.otago.ac.nz]

- 26. Use of 2-aminoacetophenone production in identification of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 28. researchgate.net [researchgate.net]

- 29. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment [frontiersin.org]

The Natural Occurrence of 2'-Aminoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Aminoacetophenone (2-AA) is a naturally occurring aromatic ketone with significant biological activities. It is a known microbial volatile organic compound, most notably produced by the opportunistic pathogen Pseudomonas aeruginosa, where it contributes to the bacterium's characteristic grape-like odor and plays a role in virulence and inter-kingdom signaling. Beyond its microbial origins, 2-AA has been identified as a pheromone in honeybees and a flavor compound in certain foods and beverages, such as masa corn flour and some white wines, where it can contribute to atypical aging off-flavors. This technical guide provides an in-depth overview of the natural occurrence of 2-AA, its biosynthetic pathways, its interactions with host signaling pathways, and detailed experimental protocols for its detection and quantification.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, from bacteria to insects and plants. The following table summarizes the quantitative data on its occurrence.

| Natural Source | Organism/Product | Concentration/Amount | Reference(s) |

| Bacteria | Pseudomonas aeruginosa | Varies with strain and culture conditions. Can be a key diagnostic marker. | [1] |

| Insects | Virgin Honeybee Queens (Apis mellifera) | Functions as a repellent pheromone released in feces. | [2] |

| Beverages | White Wines (e.g., Riesling, Muscat) | 0.7 to 12.8 µg/L; concentrations >0.5 µg/L can result in "untypical aging off-flavor" (UTA). | [2] |

| Food Products | Masa Corn Flour | Key volatile flavor component. | [2] |

| Other | Chestnut Honey | >154 ppb | [2] |

Biosynthesis of this compound

The primary characterized biosynthetic pathway for 2-AA is in the bacterium Pseudomonas aeruginosa. The synthesis is intricately linked to the quorum-sensing-regulated pqs operon.

Proposed Biosynthetic Pathway in Pseudomonas aeruginosa

The biosynthesis of 2-AA is believed to originate from anthranilate, a precursor derived from the kynurenine pathway or an alkyl quinolone-specific anthranilate synthase. The initial steps are catalyzed by enzymes encoded by the pqsABCDE operon.

-

Activation of Anthranilate: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilate to form anthraniloyl-CoA.

-

Condensation Reaction: The enzyme PqsD, a condensing enzyme, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form (2-aminobenzoyl)acetyl-CoA.

-

Proposed Subsequent Steps: While the precise enzymatic steps to 2-AA from (2-aminobenzoyl)acetyl-CoA are not fully elucidated, it is hypothesized that a subsequent decarboxylation or other enzymatic modification leads to the formation of 2-AA.

Caption: Proposed biosynthesis of this compound.

Host Signaling Pathways Modulated by this compound

2-AA, as a microbial volatile, can interact with and modulate host cellular signaling pathways, particularly those related to the immune response. While a specific cell surface receptor for 2-AA has not yet been identified, its effects on intracellular signaling cascades have been documented.

Modulation of MAPK and NF-κB Signaling

2-AA has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in host cells. These pathways are central to the regulation of inflammation, cell survival, and apoptosis. 2-AA can induce oxidative stress, leading to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which can, in turn, trigger apoptotic pathways. Furthermore, 2-AA can modulate the activation of NF-κB, a key transcription factor in the inflammatory response.

Interference with Autophagy and Lipid Metabolism

In macrophages, 2-AA has been observed to interfere with autophagy and regulate lipid biosynthesis. This can impact the ability of these immune cells to clear intracellular pathogens like P. aeruginosa.[3]

Caption: Host signaling pathways affected by this compound.

Experimental Protocols

Accurate detection and quantification of 2-AA are crucial for research and quality control. The following sections provide detailed methodologies for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for 2-AA Quantification in Microbial Cultures

This protocol is adapted from methodologies used for the analysis of volatile compounds in complex matrices.

4.1.1. Sample Preparation (Solid-Phase Microextraction - SPME)

-

Culture Preparation: Grow the microbial culture (e.g., P. aeruginosa) in a suitable liquid medium in a headspace vial.

-

Internal Standard: Spike the culture with a known concentration of an appropriate internal standard (e.g., deuterated 2-AA).

-

SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the culture vial.

-

Extraction Conditions: Incubate the vial at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds onto the fiber.

4.1.2. GC-MS Analysis

-

Injection: Introduce the SPME fiber into the GC inlet for thermal desorption of the analytes.

-

Gas Chromatograph (GC) Parameters:

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 2-AA (e.g., m/z 135, 120, 92) and the internal standard.

-

-

Quantification: Create a calibration curve using standards of known 2-AA concentrations and calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Caption: GC-MS workflow for this compound analysis.

High-Performance Thin-Layer Chromatography-Fluorescence Detection (HPTLC-FLD) for 2-AA in Wine

This method is suitable for the rapid screening of 2-AA in wine samples.[4]

4.2.1. Sample Preparation

-

Liquid-Liquid Extraction:

-

To 10 mL of wine, add an internal standard (e.g., 2-amino-4-methoxyacetophenone).

-

Extract twice with 5 mL of tert-butyl methyl ether by vigorous shaking.

-

Combine the organic layers.

-

-

Cleanup:

-

Wash the combined organic extract with a basic solution (e.g., 0.1 M NaOH) to remove acidic interferences.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of methanol).

-

4.2.2. HPTLC-FLD Analysis

-

Plate Application: Apply the reconstituted samples and standards to an HPTLC amino plate.

-

Development: Develop the plate in a chamber with a mobile phase of methylene chloride/toluene (7:3, v/v).

-

Fluorescence Enhancement: After development, dry the plate and dip it into a solution of hexane-paraffin to enhance fluorescence.

-

Detection: Scan the plate using a fluorescence scanner with an excitation wavelength of 366 nm and an emission wavelength above 400 nm.

-

Quantification: Quantify 2-AA by comparing the fluorescence intensity of the sample spots to those of the standards.

Fluorometric Assay for 2-AA Quantification

This protocol is based on the general principle of derivatizing primary aromatic amines to form fluorescent products.

4.3.1. Reagents and Equipment

-

Fluorescamine solution (e.g., 0.3 mg/mL in acetone).

-

Borate buffer (pH 9.0).

-

This compound standards.

-

Fluorometer or fluorescence microplate reader.

4.3.2. Assay Procedure

-

Standard Curve Preparation: Prepare a series of 2-AA standards in the desired concentration range in the borate buffer.

-

Sample Preparation: Prepare the sample containing 2-AA in the borate buffer.

-

Derivatization:

-

To an aliquot of each standard and sample in a microplate well or cuvette, rapidly add the fluorescamine solution.

-

Mix immediately. The reaction is very fast.

-

-

Fluorescence Measurement:

-

Measure the fluorescence at an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

-

-

Quantification: Determine the concentration of 2-AA in the sample by interpolating its fluorescence reading on the standard curve.

Conclusion

This compound is a multifaceted natural product with significant implications in microbial pathogenesis, insect communication, and food chemistry. Understanding its natural occurrence, biosynthesis, and biological activities is crucial for researchers in drug development targeting bacterial virulence, as well as for scientists in the food and beverage industry aiming to control flavor profiles. The detailed experimental protocols provided in this guide offer a robust framework for the accurate detection and quantification of this important molecule, facilitating further research into its diverse roles in nature.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Virus–Receptor Interactions: The Key to Cellular Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum-Sensing Signaling Molecule 2-Aminoacetophenone Mediates the Persistence of Pseudomonas aeruginosa in Macrophages by Interference with Autophagy through Epigenetic Regulation of Lipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

2'-Aminoacetophenone safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2'-Aminoacetophenone

Introduction

This compound (CAS No. 551-93-9), also known as 2-Acetylaniline, is an aromatic ketone widely utilized as a laboratory chemical and an intermediate in the manufacturing of pharmaceuticals and other substances.[1][2] Its characteristic grape-like odor is of diagnostic importance in detecting Pseudomonas aeruginosa growth.[3][4] Given its applications, a thorough understanding of its safety profile and handling requirements is paramount for researchers, scientists, and drug development professionals to ensure personnel safety and procedural integrity. This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are irritation to the skin, eyes, and respiratory system.[5] The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these risks.

Data Presentation: GHS Hazard Classification

| Category | Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][6] | Warning[1][6] | GHS07 (Exclamation Mark)[7] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][6] | Warning[1][6] | GHS07 (Exclamation Mark)[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1][6] | Warning[1][6] | GHS07 (Exclamation Mark)[7] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5][8] | Warning[8] | GHS07 (Exclamation Mark) |

Precautionary Statements (P-phrases):

To mitigate the identified hazards, the following precautionary measures are essential:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][6]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container in accordance with local regulations.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Data Presentation: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H9NO[5][6] |

| Molecular Weight | 135.16 g/mol [6] |

| Appearance | Clear, viscous liquid; Dark yellow to dark brown.[5][6][7] |

| Odor | Grape-like, sweet.[3] |

| Melting Point | 20 °C / 68 °F[5] |

| Boiling Point | 85 - 90 °C at 0.5 - 0.7 hPa[6] |

| Flash Point | 112 - 113 °C / 233.6 - 235.4 °F (closed cup)[5] |

| Density | 1.112 g/mL at 25 °C |

| Refractive Index | n20/D 1.614 |

| Storage Temperature | Recommended: 2 - 8 °C (Refrigerated).[6][9] |

Safe Handling and Storage

Handling Protocols:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to prevent vapor formation.[2][10]

-

Avoid all contact with skin and eyes and prevent inhalation of vapor or mist.[6][7]

-

Wash hands thoroughly before breaks and at the end of the workday.[2][6]

-

Use appropriate personal protective equipment (PPE) as detailed in Section 4.[9]

-

Keep away from heat, sparks, and flame.[9]

Storage Conditions:

-

Keep the container tightly closed to prevent exposure to air and moisture.[5][6][7]

-

Store away from incompatible materials.[5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical to minimize exposure.

Data Presentation: Exposure Controls & Personal Protective Equipment

| Control Type | Specification |

| Engineering Controls | Facilities should be equipped with an eyewash station and a safety shower.[9] Use adequate ventilation to keep airborne concentrations low.[9] |

| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][6] |

| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.[6] Wear appropriate protective clothing or a lab coat to prevent skin exposure.[5][7] |

| Respiratory Protection | Under normal use with adequate ventilation, no respiratory protection is needed.[5] If ventilation is inadequate or risk assessment indicates a need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[6] |

Mandatory Visualization: PPE Selection Workflow

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 4. 2-Aminoacetophenone | 551-93-9 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and putative microbial degradation pathways of 2'-Aminoacetophenone. Drawing from existing literature on the metabolism of this compound and structurally analogous compounds, this document outlines both reductive and oxidative catabolic routes. It is designed to serve as a foundational resource for researchers in microbiology, enzymology, and drug development.

Introduction

This compound is an aromatic ketone that serves as a signaling molecule in some bacteria, such as Pseudomonas aeruginosa, and is a metabolite of tryptophan. Understanding its degradation is crucial for various fields, from bioremediation to the study of microbial communication and its impact on host-pathogen interactions. Microbial catabolism of this compound appears to proceed through two principal types of pathways: a reductive pathway and a putative oxidative pathway.

Reductive Degradation Pathway

The reductive pathway involves the initial reduction of the ketone group of this compound. This has been observed in several bacterial species, including Arthrobacter sulfureus and Burkholderia sp.

The first step is the stereospecific reduction of this compound to 2-amino-1-phenylethanol. Arthrobacter sulfureus has been shown to produce (S)-2-amino-1-phenylethanol, while a newly isolated Burkholderia sp. produces the (R)-enantiomer. This reaction is catalyzed by an NADPH-dependent 2-aminoacetophenone reductase.

While the direct downstream metabolism of 2-amino-1-phenylethanol has not been fully elucidated, a plausible pathway can be inferred from the degradation of the analogous compound, 2-phenylethanol, in Pseudomonas putida. In this bacterium, 2-phenylethanol is oxidized to phenylacetaldehyde, which is then further oxidized to phenylacetic acid. By analogy, 2-amino-1-phenylethanol is likely oxidized to 2-aminophenylacetaldehyde and then to 2-aminophenylacetic acid. 2-aminophenylacetic acid can then be expected to be further degraded, likely through pathways involving ring cleavage.

Caption: Reductive degradation pathway of this compound.

Putative Oxidative Degradation Pathway

An oxidative degradation pathway for this compound is hypothesized based on the well-documented degradation of the structurally similar compound, acetophenone, by Arthrobacter species. This pathway is initiated by a Baeyer-Villiger monooxygenase (BVMO).

The proposed first step is the oxidation of this compound by a BVMO to yield 2-aminophenyl acetate. This ester would then be hydrolyzed by an esterase to produce 2-aminophenol and acetate.

The degradation of 2-aminophenol is well-characterized in several bacteria, including Pseudomonas species. It proceeds via a meta-cleavage pathway, initiated by the enzyme 2-aminophenol-1,6-dioxygenase, which cleaves the aromatic ring to form 2-aminomuconic 6-semialdehyde.[1][2] This intermediate is then further metabolized through a series of enzymatic steps, ultimately leading to intermediates of central metabolism, such as pyruvate and acetyl-CoA.[2]

Caption: Putative oxidative degradation pathway of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the degradation of this compound and related compounds.

| Compound | Organism | Enzyme/Condition | Product | Yield/Activity | Reference |

| This compound | Arthrobacter sulfureus | Resting cells with glucose | (S)-2-amino-1-phenylethanol | 75% yield in 6 h | --INVALID-LINK-- |

| This compound | Burkholderia sp. YT | Purified 2-aminoacetophenone reductase | (R)-2-amino-1-phenylethanol | High stereospecificity | --INVALID-LINK-- |

| 2-Aminophenol | Pseudomonas pseudoalcaligenes JS45 | Purified 2-aminophenol 1,6-dioxygenase | 2-Aminomuconic acid semialdehyde | Km for 2-aminophenol: 4.2 µM | --INVALID-LINK-- |

| Acetophenone | Arthrobacter sp. | Cell-free extracts | Phenyl acetate | 1 mol of O2 and 1 mol of NADPH consumed per mol of acetophenone | --INVALID-LINK-- |

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of this compound degradation.

Biotransformation of this compound by Resting Cells

This protocol is based on the methods used for the transformation of this compound by Arthrobacter sulfureus.

Workflow:

Caption: Experimental workflow for biotransformation.

Detailed Steps:

-

Cell Culture: Culture the bacterial strain (e.g., Arthrobacter sulfureus) in a suitable growth medium until the desired cell density is reached.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) to remove residual medium components.

-

Biotransformation: Resuspend the washed cells in the same buffer to a high cell density (e.g., 50 g dry cell weight/L). Add the substrate, this compound (e.g., 1 g/L), and a co-substrate for cofactor regeneration, such as glucose (e.g., 50 g/L). Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

-

Sample Preparation and Analysis: At different time points, take aliquots of the reaction mixture. Extract the products and remaining substrate with an organic solvent (e.g., ethyl acetate). Analyze the organic phase by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the substrate and product(s).

Assay for Baeyer-Villiger Monooxygenase Activity

This protocol is a general method for assaying the activity of BVMOs on aromatic ketones, adapted for this compound.

Workflow:

Caption: Experimental workflow for BVMO assay.

Detailed Steps:

-

Enzyme Preparation: Prepare a cell-free extract of the microorganism expressing the putative BVMO or use a purified enzyme preparation.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), NADPH (e.g., 0.5 mM), and the substrate, this compound (e.g., 0.5 mM).

-

Enzyme Assay: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Product Identification: To confirm the formation of the expected product (2-aminophenyl acetate), perform a larger scale reaction. Stop the reaction after a certain time by adding a quenching agent (e.g., acid or organic solvent). Extract the products and analyze by HPLC or GC-MS.

Analysis of Metabolites by HPLC

This is a general protocol for the analysis of this compound and its potential metabolites.

Detailed Steps:

-

Sample Preparation: Centrifuge the culture or reaction sample to remove cells. Filter the supernatant through a 0.22 µm filter.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid for MS compatibility) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[3]

-

Detection: UV detection at a wavelength where the compounds of interest absorb (e.g., 278 nm for 2-aminophenol) or mass spectrometry for identification and sensitive quantification.[4]

-

-

Quantification: Create a standard curve for each analyte of interest to quantify their concentrations in the samples.

Conclusion

The microbial degradation of this compound is a multifaceted process with at least two distinct initial strategies: reduction of the ketone and a putative oxidation of the aromatic ring system. While the complete pathways and the specific enzymes involved are not yet fully elucidated for this compound itself, strong evidence from analogous compounds allows for the construction of plausible catabolic routes. This guide provides a framework for further research into the enzymology, genetics, and regulation of these pathways, which will be essential for harnessing their potential in various biotechnological applications.

References

- 1. Novel genes encoding 2-aminophenol 1,6-dioxygenase from Pseudomonas species AP-3 growing on 2-aminophenol and catalytic properties of the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Genomic and Functional Analyses of the 2-Aminophenol Catabolic Pathway and Partial Conversion of Its Substrate into Picolinic Acid in Burkholderia xenovorans LB400 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Aminoacetophenone: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Aminoacetophenone, a key aromatic ketone, holds significant importance across various scientific disciplines, from pharmacology and medicinal chemistry to food science and chemical ecology. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound. It details key experimental protocols, presents quantitative data in a structured format, and visualizes relevant biological pathways to serve as an essential resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (2-AA), also known as ortho-aminoacetophenone, is an organic compound characterized by an acetophenone structure with an amino group at the ortho position of the phenyl ring.[1][2] Its unique chemical architecture, featuring both a nucleophilic amino group and a reactive ketone moiety, makes it a versatile precursor in the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[3] Notably, it is a crucial starting material for the synthesis of the anti-diabetic drug Linagliptin.[4]

Beyond its synthetic utility, this compound exhibits diverse biological roles. It is recognized as a pheromone in honeybees, a diagnostic marker for Pseudomonas aeruginosa infections, and a contributor to the atypical aging flavor in white wines.[1][2] In neuropharmacology, it acts as a norepinephrine-dopamine releasing agent.[5] This guide delves into the historical milestones, synthetic evolution, and biological significance of this multifaceted molecule.

Discovery and History

While the precise first synthesis of this compound is not extensively documented in readily available historical records, its history is intrinsically linked to the development of synthetic methodologies for aromatic compounds in the 19th and 20th centuries. The parent molecule, acetophenone, was first synthesized in 1857 by French chemist Charles Friedel. The industrial synthesis of acetophenone, utilizing the now-famous Friedel-Crafts reaction, was achieved in 1925. This reaction, discovered by Charles Friedel and James Crafts in 1877, provided a foundational method for the acylation of aromatic rings and paved the way for the synthesis of substituted acetophenones, including this compound.

The development of synthetic routes to this compound has evolved significantly over the years, driven by the need for more efficient, scalable, and environmentally benign processes. Key historical developments in its synthesis include:

-

Early Methods via Reduction: One of the classical and most straightforward approaches to this compound involves the reduction of the corresponding nitro compound, 2'-nitroacetophenone. Various reducing agents have been employed for this transformation.

-

Advancements with Friedel-Crafts Chemistry: While the direct Friedel-Crafts acylation of aniline is challenging due to the Lewis acid catalyst complexing with the basic amino group, methods utilizing protected anilines or modified catalysts have been developed.

-

Novel Routes from Alternative Precursors: In the quest for improved synthetic strategies, researchers have explored alternative starting materials, such as isatoic anhydride and indigo carmine, to access the this compound scaffold.[6]

Physicochemical and Pharmacological Properties

A comprehensive understanding of the physicochemical and pharmacological properties of this compound is crucial for its application in research and development.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 551-93-9 | [1][7] |

| Molecular Formula | C₈H₉NO | [1][7] |

| Molecular Weight | 135.16 g/mol | [1][7] |

| Appearance | Yellow to yellow-brown liquid | [1][2] |

| Odor | Grape-like, sweet | [1][2] |

| Melting Point | 20 °C | [1] |

| Boiling Point | 85-90 °C at 0.5 mmHg | [1][7] |

| Density | 1.112 g/mL at 25 °C | [1][7] |

| Refractive Index (n20/D) | 1.614 | [1][7] |

| Solubility | Sparingly soluble in water; soluble in dichloromethane, DMSO, methanol, and alcohol. | [1][5][8] |

| LogP | 1.63 | [1] |

Pharmacological Data

| Parameter | Value | Target/System | Reference |

| EC₅₀ (Dopamine Release) | 208 nM | In vitro | [5] |

| EC₅₀ (Serotonin Release) | > 10,000 nM | In vitro | [5] |

| Norepinephrine Release | 96% release at 10,000 nM | In vitro | [5] |

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been reported in the literature. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis via Reduction of 2'-Nitroacetophenone

This is a common and effective laboratory-scale synthesis.

Reaction:

Experimental Protocol:

-

Materials: 2'-Nitroacetophenone, granular tin, concentrated hydrochloric acid, sodium hydroxide solution, ethanol, water.

-

Procedure:

-

In a round-bottom flask, combine 2'-nitroacetophenone and granular tin.

-

Slowly add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture under reflux until the tin dissolves completely.

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic.

-

The product can be isolated by steam distillation or solvent extraction.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Synthesis via Friedel-Crafts Acylation of an Acylanilide

Direct Friedel-Crafts acylation of aniline is problematic. Therefore, a common strategy involves the acylation of an N-protected aniline, such as acetanilide, followed by deprotection.

Reaction:

-

Acylation: CH₃C(=O)NH-C₆H₅ + CH₃C(=O)Cl --(AlCl₃)--> CH₃C(=O)NH-C₆H₄-C(=O)CH₃

-

Deprotection (Hydrolysis): CH₃C(=O)NH-C₆H₄-C(=O)CH₃ --(H⁺/H₂O or OH⁻/H₂O)--> H₂N-C₆H₄-C(=O)CH₃

Experimental Protocol (Acylation of Acetanilide):

-

Materials: Acetanilide, acetyl chloride, anhydrous aluminum chloride, dichloromethane (or another suitable solvent).

-

Procedure:

-

Suspend anhydrous aluminum chloride in a flask containing the solvent and cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension.

-

In a separate flask, dissolve acetanilide in the solvent.

-

Add the acetanilide solution dropwise to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude acylated product, which can then be hydrolyzed to yield this compound.

-

Synthesis from Isatoic Anhydride

A more modern approach utilizes isatoic anhydride as the starting material.[6]

Reaction:

Experimental Protocol:

-

Materials: Isatoic anhydride, methyllithium (CH₃Li) solution in an ethereal solvent (e.g., THF), anhydrous solvent (e.g., THF).

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve isatoic anhydride in the anhydrous solvent in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the methyllithium solution dropwise to the cooled isatoic anhydride solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at the low temperature for a specified period.

-

Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

-

Biological Significance and Pathways

This compound is involved in several biological processes, two of which are detailed below.

Biosynthesis via the Kynurenine Pathway

In biological systems, this compound can be synthesized from the amino acid tryptophan through the kynurenine pathway. This metabolic route is a major pathway for tryptophan catabolism.

Mechanism as a Norepinephrine-Dopamine Releasing Agent

This compound acts as a releasing agent for the monoamine neurotransmitters norepinephrine and dopamine. This action is primarily mediated through its interaction with monoamine transporters.

Conclusion